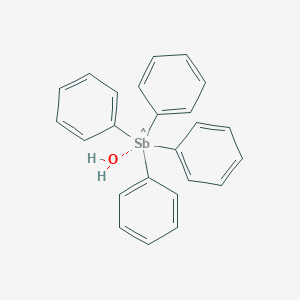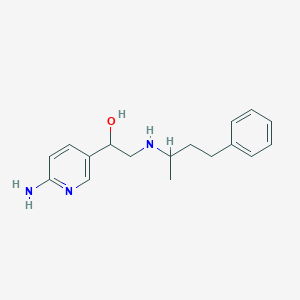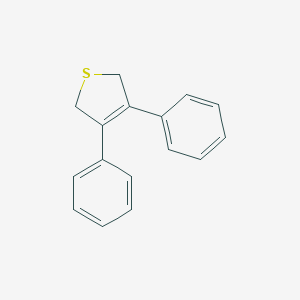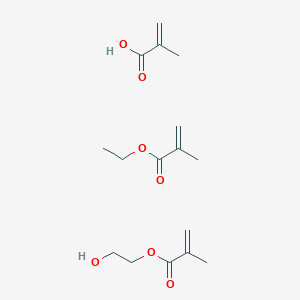
5-Azidoalrestatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azidoalrestatin is a chemical compound that has been a subject of scientific research in recent years. It is a potent inhibitor of sirtuin 2 (SIRT2), an enzyme that plays a crucial role in various cellular processes, including gene expression, DNA repair, and cell cycle regulation.
Mécanisme D'action
The mechanism of action of 5-azidoalrestatin involves the binding of the compound to the catalytic site of 5-Azidoalrestatin, leading to the inhibition of its deacetylase activity. This inhibition results in the accumulation of acetylated proteins, leading to various cellular effects such as cell cycle arrest, apoptosis, and autophagy.
Effets Biochimiques Et Physiologiques
5-Azidoalrestatin has been shown to have various biochemical and physiological effects in cellular and animal models. Inhibition of 5-Azidoalrestatin by 5-azidoalrestatin has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent. Additionally, 5-azidoalrestatin has been shown to induce autophagy in neuronal cells, indicating its potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-azidoalrestatin in lab experiments is its potent inhibitory activity against 5-Azidoalrestatin, making it a useful tool for studying the role of 5-Azidoalrestatin in various cellular processes. However, one of the limitations of using 5-azidoalrestatin is its potential off-target effects, as it has been shown to inhibit other enzymes such as SIRT1 and SIRT3 at high concentrations.
Orientations Futures
For the study of 5-azidoalrestatin include the development of more potent and selective 5-Azidoalrestatin inhibitors for therapeutic applications. Additionally, the use of 5-azidoalrestatin in combination with other anticancer agents may enhance its therapeutic efficacy. Furthermore, the role of 5-Azidoalrestatin in various diseases such as neurodegenerative disorders and metabolic diseases warrants further investigation using 5-azidoalrestatin as a tool.
Conclusion
In conclusion, 5-azidoalrestatin is a potent inhibitor of 5-Azidoalrestatin that has been extensively studied in scientific research. Its synthesis method has been optimized to produce high yields of the compound with high purity. 5-Azidoalrestatin has been shown to have various biochemical and physiological effects in cellular and animal models, indicating its potential as an anticancer and neuroprotective agent. However, its potential off-target effects and the need for more potent and selective 5-Azidoalrestatin inhibitors warrant further investigation.
Méthodes De Synthèse
The synthesis of 5-azidoalrestatin involves a series of chemical reactions that start with the preparation of the starting material, alrestatin. Alrestatin is then converted to 5-iodoalrestatin, which is further reacted with sodium azide to produce 5-azidoalrestatin. This synthesis method has been optimized to produce high yields of 5-azidoalrestatin with high purity.
Applications De Recherche Scientifique
5-Azidoalrestatin has been extensively studied in scientific research due to its potent inhibitory activity against 5-Azidoalrestatin. 5-Azidoalrestatin is a member of the sirtuin family of NAD+-dependent deacetylases that are involved in regulating cellular processes such as metabolism, aging, and stress response. 5-Azidoalrestatin has been shown to inhibit 5-Azidoalrestatin activity in vitro and in vivo, leading to various cellular effects.
Propriétés
Numéro CAS |
103884-86-2 |
|---|---|
Nom du produit |
5-Azidoalrestatin |
Formule moléculaire |
C14H8N4O4 |
Poids moléculaire |
296.24 g/mol |
Nom IUPAC |
2-(5-azido-1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid |
InChI |
InChI=1S/C14H8N4O4/c15-17-16-8-4-7-2-1-3-9-12(7)10(5-8)14(22)18(13(9)21)6-11(19)20/h1-5H,6H2,(H,19,20) |
Clé InChI |
NTAXZRBNZZHEHN-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CC(=O)O)N=[N+]=[N-] |
SMILES canonique |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CC(=O)O)N=[N+]=[N-] |
Autres numéros CAS |
103884-86-2 |
Synonymes |
5-Azidoalrestatin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



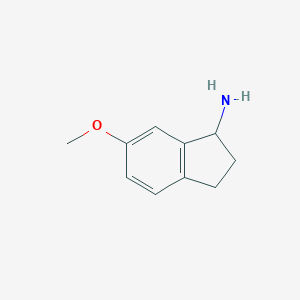
![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)
